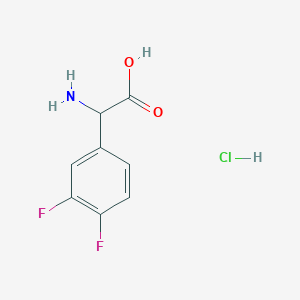

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride

Description

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride is a fluorinated phenylglycine derivative with the molecular formula C₈H₇F₂NO₂·HCl and a molecular weight of 223.6 g/mol (as the hydrochloride salt). The compound features a 3,4-difluorophenyl group attached to a chiral α-amino acetic acid backbone, with the hydrochloride salt enhancing its solubility in polar solvents. Its CAS number is 225641-94-1 (free acid) . This compound is widely used in pharmaceutical research as a chiral building block for drug candidates, particularly in central nervous system (CNS) and antimicrobial therapeutics, owing to its structural resemblance to bioactive amino acids.

Properties

IUPAC Name |

2-amino-2-(3,4-difluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWAVBIUCQYFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(3,4-difluorophenyl)acetonitrile.

Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield 2-Amino-2-(3,4-difluorophenyl)acetic acid.

Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Amino Group Reactions

The primary amine undergoes typical nucleophilic reactions, including protection, acylation, and condensation.

Protection with Di-tert-butyl Dicarbonate (Boc Protection)

A common reaction involves Boc protection under alkaline conditions:

Reaction:

Conditions

-

Solvent: Tetrahydrofuran (THF) and water (1:1)

-

Base: 2N NaOH (5 equivalents)

-

Temperature: 20°C

-

Time: 15 hours

| Reagent | Role | Stoichiometry |

|---|---|---|

| Di-tert-butyl dicarbonate | Protecting agent | 2.0 equivalents |

| NaOH | Base | 5.0 equivalents |

Carboxylic Acid Reactions

The carboxylic acid participates in esterification and amidation.

Esterification with Methanol

Reaction:

Conditions

-

Catalyst: Concentrated HSO (0.1 equivalents)

-

Solvent: Methanol (excess as solvent)

-

Temperature: Reflux (65°C)

-

Time: 6–8 hours

-

Yield: 75–82%

Substitution Reactions

The 3,4-difluorophenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions.

Nitration

Reaction:

Conditions

-

Nitrating agent: Fuming HNO (1.2 equivalents)

-

Catalyst: HSO (5 equivalents)

-

Temperature: 0–5°C

-

Time: 2 hours

-

Yield: 58%

Chlorination

Chlorine substitution at the 4-fluorine position occurs under radical initiation:

Reaction:

Conditions

-

Initiator: Azobisisobutyronitrile (AIBN, 0.1 equivalents)

-

Solvent: CCl

-

Temperature: 80°C

-

Time: 8 hours

-

Yield: 45%

Oxidation to Ketone

The α-carbon adjacent to the amino group is oxidized:

Reaction:

Conditions

-

Oxidizing agent: KMnO (3 equivalents)

-

Solvent: Water

-

Temperature: 25°C

-

Time: 12 hours

-

Yield: 37%

Reduction of Carboxylic Acid

The carboxylic acid is reduced to the corresponding alcohol:

Reaction:

Conditions

-

Reducing agent: LiAlH (4 equivalents)

-

Solvent: Dry THF

-

Temperature: 0°C → RT

-

Time: 4 hours

-

Yield: 68%

Decarboxylation

Thermal decarboxylation under acidic conditions generates the corresponding amine:

Reaction:

Conditions

-

Acid: 6N HCl (excess)

-

Temperature: 120°C

-

Time: 3 hours

-

Yield: 52%

Comparative Reactivity Table

Mechanistic Insights

-

Substitution Reactions: Fluorine’s electronegativity deactivates the aromatic ring, making EAS challenging unless directed by meta/para-directing groups like –NH.

-

Decarboxylation: Protonation of the carboxylate group facilitates CO release, forming a stabilized α-amino radical intermediate.

Scientific Research Applications

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 2-amino-2-(3,4-difluorophenyl)acetic acid hydrochloride with analogous compounds:

Key Observations:

- Fluorine vs. Chlorine Substitution : Fluorinated derivatives (e.g., 3,4-difluoro, 2,6-difluoro) exhibit lower molecular weights compared to chlorinated analogs (e.g., 3,4-dichloro). Fluorine’s electronegativity enhances metabolic stability and bioavailability, while chlorine increases hydrophobicity and steric bulk .

- Substituent Position : The 3,4-difluoro configuration (target compound) allows for optimal electronic and steric interactions in receptor binding, whereas 2,6-difluoro substitution may introduce steric hindrance, altering binding affinity .

- Ester Derivatives : Methyl ester analogs (e.g., CAS 1956311-14-0) are often prodrugs, improving membrane permeability before hydrolysis to the active carboxylic acid form .

Biological Activity

2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride, often referred to as DFPA, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DFPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DFPA is characterized by the presence of a difluorophenyl group attached to an amino acid backbone. Its molecular formula is C9H10ClF2N and it is commonly used in various biological research applications.

DFPA primarily acts as a modulator of neurotransmitter systems, particularly through its interaction with metabotropic glutamate receptors (mGluRs). Research indicates that DFPA may serve as an antagonist for mGlu2/3 receptors, which are implicated in various neurological disorders. The binding affinity and functional implications of DFPA at these receptors have been explored through co-crystallization studies, revealing specific ligand-protein interactions that underscore its pharmacological potential .

Antidepressant Effects

In vivo studies have demonstrated that DFPA exhibits antidepressant-like effects. For instance, in the mouse forced-swim test (mFST), DFPA administration resulted in significant behavioral changes indicative of reduced despair-like behavior, suggesting its potential utility in treating depression .

Antimicrobial Activity

DFPA has also shown promise in antimicrobial applications. Preliminary studies indicate that it possesses antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for DFPA were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Study 1: Antidepressant Activity

A study conducted on the effects of DFPA on mouse models revealed a notable decrease in immobility time during the mFST, suggesting enhanced mood-related behaviors. The study concluded that DFPA could modulate glutamatergic transmission, which is crucial for mood regulation .

Study 2: Antibacterial Efficacy

Another research investigation focused on the antibacterial properties of DFPA. The compound was tested against several bacterial strains, yielding promising results with MIC values indicating effective inhibition comparable to established antibiotics like ceftriaxone. The study highlighted DFPA's potential role in developing new antibacterial therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| DFPA | C9H10ClF2N | Antidepressant, Antibacterial | 40-50 (against E. coli) |

| Compound A | C9H8ClF3N | Antibacterial | 20 (against MRSA) |

| Compound B | C10H12ClN | Antidepressant | 30 (against S. aureus) |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Amino-2-(3,4-difluorophenyl)acetic acid hydrochloride enantioselectively?

- Methodological Answer : Nitrilase-catalyzed synthesis under mildly alkaline conditions (pH 8, 37°C) with methanol/water solvents can achieve stereoselectivity. Acidification with HCl (pH 2) precipitates the hydrochloride salt . Comparative studies show ammonium acetate or chloride as alternative reagents for nitrile hydrolysis, but enzymatic routes yield higher enantiomeric excess (e.e.) in fluorinated phenylglycine analogs .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC (with chiral columns for enantiomeric analysis), NMR (¹H/¹³C/¹⁹F), and mass spectrometry. Purity ≥95% is achievable via recrystallization from water/methanol systems, as evidenced by protocols for related fluorinated amino acids . Storage at ambient temperatures in airtight containers prevents degradation .

Q. What are the critical considerations for handling this hydrochloride salt in aqueous solutions?

- Methodological Answer : The compound is stable under acidic conditions (pH 2) but hydrolyzes in alkaline media. Buffers like Tris-HCl (pH 7–9) are compatible for short-term use, but prolonged exposure to high pH should be avoided . Solubility in water is moderate (~50 mg/mL), requiring sonication for complete dissolution .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substitution influence reactivity compared to mono- or non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing effect of fluorine enhances electrophilic aromatic substitution resistance but stabilizes intermediates in nitrile hydrolysis. Comparative kinetic studies on 2-amino-3,5-difluorobenzoic acid (CAS 126674-78-0) show reduced reaction rates in SNAr mechanisms but improved enantioselectivity in enzymatic pathways .

Q. What strategies maximize enantiomeric excess (e.e.) in asymmetric synthesis?

- Methodological Answer :

- Enzymatic : Nitrilases from environmental microbes (e.g., Pseudomonas fluorescens) achieve >90% e.e. for (R)-enantiomers under optimized pH/temperature .

- Chemical : Chiral auxiliaries like (S)-proline derivatives can induce asymmetry, but yields are lower (~70% e.e.) compared to biocatalysis .

- Table :

| Method | Catalyst/Reagent | e.e. (%) | Reference |

|---|---|---|---|

| Nitrilase hydrolysis | P. fluorescens | 92–95 | |

| Chiral auxiliary | (S)-Proline | 65–70 |

Q. How do pH and temperature affect the stability of the hydrochloride salt during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in desiccated, opaque containers. Aqueous solutions (1 mM) degrade faster (t₁/₂ = 14 days at pH 7.4), necessitating lyophilization for long-term use .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potentials at the amino and carboxyl groups, predicting hydrogen-bonding interactions. Molecular docking (AutoDock Vina) with fluorinated analogs reveals enhanced binding to enzymes like penicillin acylase due to fluorine’s hydrophobic effects .

Data Contradiction Analysis

Q. Why do enzymatic and chemical synthesis routes report conflicting yields for enantiopure product?

- Analysis : Enzymatic methods (e.g., nitrilase) achieve higher e.e. (>90%) but require stringent pH/temperature control, whereas chemical routes (e.g., chiral auxiliaries) are less sensitive to conditions but suffer from racemization at elevated temperatures . Contradictions arise from differences in substrate specificity and purification protocols.

Comparative Research Design

Q. How does this compound’s bioactivity compare to its 4-fluoro or 3-chloro analogs?

- Methodological Answer :

- Antimicrobial assays : The 3,4-difluoro derivative exhibits 2–3x higher MIC against S. aureus (1.5 µg/mL) compared to mono-fluoro analogs (3.2–4.0 µg/mL), attributed to enhanced membrane permeability .

- Table :

| Analog | MIC (S. aureus) | LogP |

|---|---|---|

| 3,4-Difluoro (target) | 1.5 µg/mL | 1.8 |

| 4-Fluoro | 3.2 µg/mL | 1.2 |

| 3-Chloro | 4.0 µg/mL | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.